Ceratamine A

Overview

Description

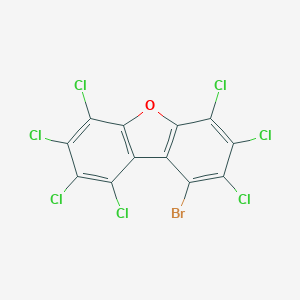

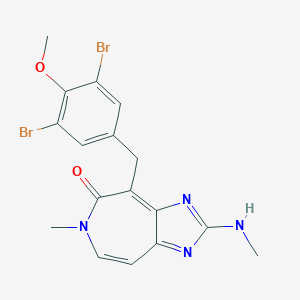

Ceratamine A is a notable natural product isolated from the marine sponge Pseudoceratina sp., collected in Papua New Guinea. This compound, alongside its counterpart Ceratamine B, falls under the category of antimitotic heterocyclic alkaloids due to their unique structures and biological activities, particularly their ability to interfere with microtubule dynamics, thus halting cell division at mitosis. The molecular architecture of Ceratamine A has been elucidated through comprehensive spectroscopic analysis, revealing its complex structure which contributes to its biological functions (Manzo et al., 2003).

Synthesis Analysis

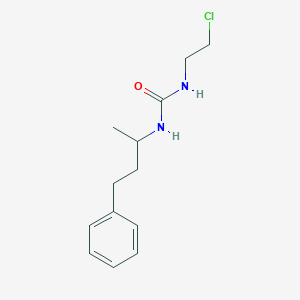

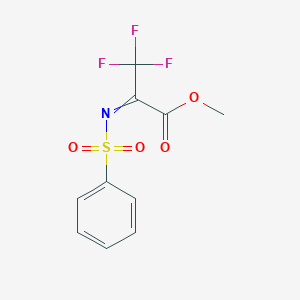

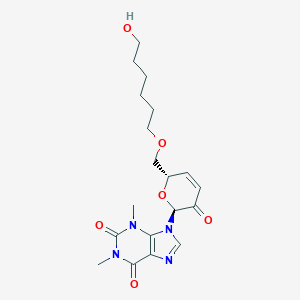

The total synthesis of Ceratamine A has been achieved, demonstrating the feasibility of creating this complex molecule in the laboratory. A notable synthesis approach involves starting from 5-methoxybenzimidazole, proceeding through a series of sophisticated chemical transformations including the Schmidt rearrangement and SNAr reaction, culminating in the formation of Ceratamine A with significant yield (Q. Feng, L. Tao, & Zhanzhu Liu, 2013).

Molecular Structure Analysis

The structural elucidation of Ceratamine A and B, based on spectroscopic data, underscores the complexity of these molecules. Their structures are characterized by the presence of an azepine ring, a distinct feature contributing to their antimitotic activity. This structural insight is crucial for understanding how Ceratamine A interacts with biological targets, especially microtubules (Manzo et al., 2003).

Chemical Reactions and Properties

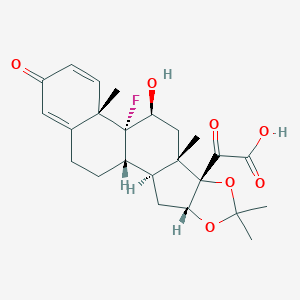

Ceratamine A's chemical reactivity and properties have been explored through its synthetic analogs, revealing the potential for modification to enhance its biological activity. Studies on various synthetic routes and analogs of Ceratamine A highlight the molecule's flexibility for chemical modifications, which can influence its antimitotic effects and cytotoxicity against cancer cell lines (Nodwell et al., 2008).

Physical Properties Analysis

The physical properties of Ceratamine A, such as solubility and stability, are inherently tied to its structural characteristics. While specific studies on these aspects are less common, the synthesis and structural analyses provide indirect insights into the molecule's behavior under various conditions, which is crucial for its application in drug development and other scientific endeavors.

Chemical Properties Analysis

Ceratamine A exhibits a range of chemical properties, including the ability to stabilize microtubules, which is not common among molecules with relatively simple structures and no chiral centers. This unique feature distinguishes Ceratamine A and makes it an attractive candidate for further drug development and study as a microtubule-stabilizing agent (Karjala et al., 2005).

Scientific Research Applications

Ceratamine A and B, isolated from marine Pseudoceratina sp. sponges, act as antimitotic agents, disrupting microtubule dynamics. This property makes them of interest in cancer drug discovery (Manzo et al., 2003).

The C-14 and C-16 bromine substituents in ceratamine A play a major role in its antimitotic potency, suggesting potential for testing in mouse models of cancer (Nodwell et al., 2009).

Synthetic analogues of ceratamine A have shown to be more active than the natural product in a cell-based assay for antimitotic activity (Nodwell et al., 2010).

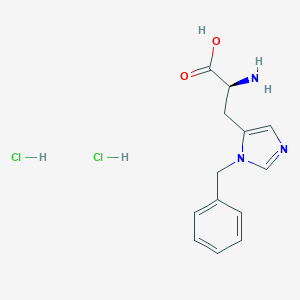

Bulky substituents at C-14 and C-16 of ceratamine A analogues can enhance their cytotoxicity, while modification at N-7 is crucial for high potency against human cancer cell lines (Tao et al., 2017).

Novel imidazo[4,5-d]azepine compounds derived from marine natural product ceratamine A show comparable cytotoxicity against human cancer cell lines, with compound 1k showing the best in vitro cytotoxicity (Pan et al., 2018).

Ceratamine A has been synthesized as antimitotic analogs, further emphasizing its role as a microtubule stabilizing agent (Nodwell et al., 2008).

Ceratamine A and B are tubulin-binding agents that can be synthesized using a high-yielding and efficient synthetic route (Coleman et al., 2009).

Safety And Hazards

Safety data for Ceratamine A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

4-[(3,5-dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)imidazo[4,5-d]azepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2N4O2/c1-20-17-21-13-4-5-23(2)16(24)10(14(13)22-17)6-9-7-11(18)15(25-3)12(19)8-9/h4-5,7-8H,6H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIJSTYZBPUVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=O)N(C=CC2=N1)C)CC3=CC(=C(C(=C3)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467455 | |

| Record name | CERATAMINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ceratamine A | |

CAS RN |

634151-15-8 | |

| Record name | CERATAMINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

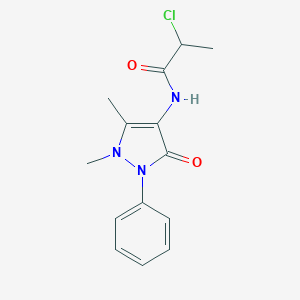

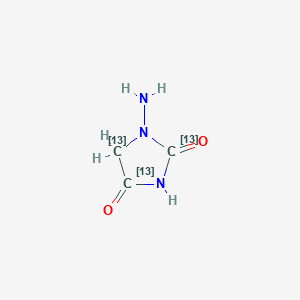

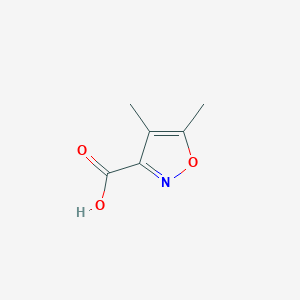

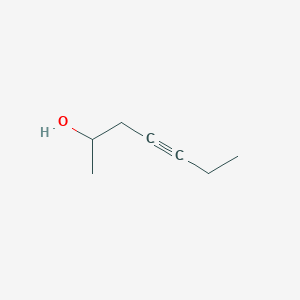

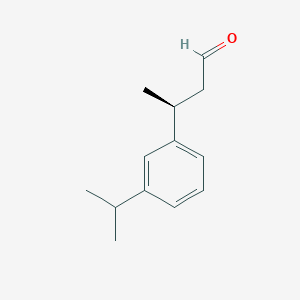

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.